3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-amine
Overview
Description
3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-amine is a chemical compound characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation of carbon-centered radical intermediates
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions where one or more substituents on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound shares a similar pyridine core structure with a trifluoromethyl group but has a chloro substituent instead of a fluorophenyl group.
3-[(2-Fluorophenyl)methoxy]pyridin-2-amine: This compound has a similar fluorophenyl group but differs in the presence of a methoxy group attached to the pyridine ring.
Uniqueness
3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-amine is unique due to the specific combination of the fluorophenyl and trifluoromethyl groups on the pyridine ring
Properties
IUPAC Name |
3-(2-fluorophenyl)-6-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2/c13-9-4-2-1-3-7(9)8-5-6-10(12(14,15)16)18-11(8)17/h1-6H,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOIIOUVSUBNEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)C(F)(F)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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